molecular formula C11H14ClNOS B13509026 2-(4-Methoxy-1-benzothiophen-5-yl)ethan-1-amine hydrochloride

2-(4-Methoxy-1-benzothiophen-5-yl)ethan-1-amine hydrochloride

Cat. No.: B13509026
M. Wt: 243.75 g/mol
InChI Key: JDPFNGGVZRBJSW-UHFFFAOYSA-N
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Description

2-(4-Methoxy-1-benzothiophen-5-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C11H13NOS·HCl. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-1-benzothiophen-5-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving sulfur-containing precursors and aromatic compounds.

    Methoxylation: Introduction of the methoxy group (-OCH3) at the 4-position of the benzothiophene ring can be achieved using methoxylation reagents under controlled conditions.

    Amination: The ethan-1-amine side chain is introduced through amination reactions, often using amine precursors and suitable catalysts.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions, automated synthesis, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-1-benzothiophen-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as thiols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-(4-Methoxy-1-benzothiophen-5-yl)ethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-1-benzothiophen-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

    2-(1-Benzothiophen-5-yl)ethan-1-amine hydrochloride: Similar structure but lacks the methoxy group.

    2-(2-Methoxynaphthalen-1-yl)ethan-1-amine: Contains a naphthalene ring instead of a benzothiophene ring.

    2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethan-1-amine: Contains a triazole ring and multiple methoxy groups .

Uniqueness

2-(4-Methoxy-1-benzothiophen-5-yl)ethan-1-amine hydrochloride is unique due to the presence of the methoxy group at the 4-position of the benzothiophene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

Molecular Formula

C11H14ClNOS

Molecular Weight

243.75 g/mol

IUPAC Name

2-(4-methoxy-1-benzothiophen-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C11H13NOS.ClH/c1-13-11-8(4-6-12)2-3-10-9(11)5-7-14-10;/h2-3,5,7H,4,6,12H2,1H3;1H

InChI Key

JDPFNGGVZRBJSW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C=CS2)CCN.Cl

Origin of Product

United States

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